Product packaging for Ethyl 3-(trimethylsilyl)propionate(Cat. No.:CAS No. 17728-88-0)

Ethyl 3-(trimethylsilyl)propionate

Cat. No.: B106876
CAS No.: 17728-88-0
M. Wt: 174.31 g/mol
InChI Key: JCANPYOQOFSGFD-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry and Ester Derivatives

Organosilicon compounds are defined by the presence of at least one carbon-silicon (C-Si) bond. chemicalbook.com This branch of organometallic chemistry produces molecules that often share properties with traditional organic compounds, such as being colorless and flammable, but also possess unique characteristics imparted by the silicon atom. chemicalbook.com The silicon atom is larger and more electropositive than carbon, and its bonds to other elements like oxygen and fluorine are significantly stronger than its bonds to carbon. soci.org Furthermore, the ability of silicon to potentially utilize its empty 3d orbitals allows it to form hypervalent compounds, influencing the reactivity and stability of the molecule. soci.org

Ethyl 3-(trimethylsilyl)propionate, with the chemical formula C8H18O2Si, is a hybrid of two important chemical classes. nih.gov It is an organosilicon compound due to the covalent bond between a carbon atom and a trimethylsilyl (B98337) group (-Si(CH3)3). Simultaneously, it is an ester derivative , specifically the ethyl ester of 3-(trimethylsilyl)propionic acid. This dual nature places it at the intersection of classical organic functional group chemistry and the specialized field of organosilicon reagents. Silyl (B83357) esters are known to be significantly more volatile than their parent carboxylic acids, a property that is synthetically useful. ias.ac.in

Historical Development and Evolution of Silyl Propionate (B1217596) Reagents

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. chemicalbook.com The field was later pioneered by the extensive work of Frederic S. Kipping in the early 20th century. However, the development of specific reagents like silyl propionates is more recent and tied to the expanding need for specialized molecules in synthesis and analysis.

A key synthetic route to alkyl 3-(trimethylsilyl)propionates involves a two-step process starting from an unsaturated precursor. Specifically, the process begins with the corresponding lower alkyl ester of propiolic acid. google.com This starting material is reacted with chlorotrimethylsilane (B32843) in the presence of a base, such as triethylamine (B128534), to yield a trimethylsilyl lower alkyl propiolate. google.com

This propiolate intermediate is then subjected to reduction. Catalytic hydrogenation of the carbon-carbon triple bond using hydrogen gas provides the saturated alkyl 3-(trimethylsilyl)propionate. google.com A notable variation involves using deuterium (B1214612) gas for the reduction, which produces the deuterated version, such as this compound-2,2,3,3-d4. google.comsigmaaldrich.com This pathway highlights the evolution of synthetic methods to create not only the primary compound but also its isotopically labeled analogues for specific research applications.

Scope and Significance of Research on this compound

The primary significance of this compound lies in its role as a stable, isolable intermediate for the synthesis of other valuable chemical compounds. google.com Its most prominent application is as a direct precursor to 3-(trimethylsilyl)propionic acid (TSP or TMSP) and its corresponding sodium salt. google.comwikipedia.org

These TSP-derived compounds, particularly the sodium salt of the deuterated form (TMSP-d4), are widely used as internal reference standards in nuclear magnetic resonance (NMR) spectroscopy for aqueous solutions like deuterium oxide (D2O). wikipedia.orggoogle.comebi.ac.uk The trimethylsilyl group provides a sharp, distinct signal in the 1H NMR spectrum that is set to 0.0 ppm, and the propionate chain confers water solubility. This compound can be readily converted to the final sodium salt standard via saponification (hydrolysis of the ester with a base like sodium hydroxide (B78521) or sodium deuteroxide). google.com The availability of this ester provides a convenient and efficient route to a crucial analytical tool used in laboratories worldwide.

Overview of Key Research Areas and Paradigms

Research involving this compound is primarily centered on its utility in synthetic and analytical chemistry.

Synthesis of Analytical Standards: The main paradigm is its use as a key building block in the multi-step synthesis of water-soluble NMR standards. google.comgoogle.com The process, involving the formation of the silyl propiolate followed by reduction and saponification, is a well-established synthetic strategy. google.com

Development of Functionalized Organosilanes: While its role as an NMR standard precursor is dominant, the compound also represents a class of β-silyl esters. The presence of both the ester and the silyl group allows for further chemical modification. The ester can be hydrolyzed or converted to other functional groups, while the C-Si bond provides a site of unique reactivity, making it a potential starting material for more complex organosilicon structures. Research in organosilicon chemistry often explores the use of such bifunctional molecules as synthetic intermediates. chemicalbook.comslideshare.net

Conformational Analysis Studies: The parent acid, 3-(trimethylsilyl)propionic acid, derived from the ester, has been the subject of conformational analysis studies using NMR spectroscopy. nih.gov These studies investigate the rotational preferences around the carbon-carbon single bonds, providing insight into the structural influence of the bulky trimethylsilyl group, an effect sometimes referred to as the beta-silyl effect. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and its Deuterated Analogue

PropertyValueSource
Chemical Formula C8H18O2Si nih.gov
Average Mass 174.315 g/mol epa.gov
Monoisotopic Mass 174.107606 g/mol epa.gov
CAS Number 17728-88-0 epa.gov
Boiling Point 93 °C at 40 mmHg sigmaaldrich.comsigmaaldrich.com
Density 0.896 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Flash Point 53.0 °C (127.4 °F) - closed cup* sigmaaldrich.comsigmaaldrich.com
Note: Boiling point, density, and flash point data are for the deuterated analogue, this compound-2,2,3,3-d4, and serve as a close approximation.

Table 2: Chemical Compounds Mentioned in this Article

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2Si B106876 Ethyl 3-(trimethylsilyl)propionate CAS No. 17728-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-trimethylsilylpropanoate
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InChI

InChI=1S/C8H18O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCANPYOQOFSGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294491
Record name Ethyl 3-(trimethylsilyl)propionate
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Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17728-88-0
Record name 17728-88-0
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Record name Ethyl 3-(trimethylsilyl)propionate
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Record name Ethyl 3-(trimethylsilyl)propionate
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Advanced Synthetic Methodologies and Precursor Chemistry of Ethyl 3 Trimethylsilyl Propionate

Elucidation of Optimal Synthetic Routes for Ethyl 3-(trimethylsilyl)propionate

Direct Esterification and Transesterification Strategies

Direct esterification, specifically the Fischer-Speier esterification, represents a fundamental approach for the synthesis of this compound. This method involves the reaction of 3-(trimethylsilyl)propionic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is typically driven to completion by using an excess of ethanol or by the removal of water as it is formed. athabascau.caceon.rs The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by ethanol. athabascau.ca

Alternatively, transesterification offers another viable route. This process involves the conversion of a different ester of 3-(trimethylsilyl)propionic acid, such as mthis compound, into the corresponding ethyl ester by reaction with ethanol in the presence of an acid or base catalyst. researcher.life Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, while base-catalyzed transesterification proceeds via nucleophilic acyl substitution.

Method Precursors Catalyst Typical Conditions Reference
Fischer Esterification3-(trimethylsilyl)propionic acid, EthanolSulfuric AcidReflux with excess ethanol athabascau.ca
TransesterificationMthis compound, EthanolAcid or BaseVaries with catalyst researcher.life

Silicon-Mediated Functionalization Approaches

A key silicon-mediated approach involves the synthesis of a precursor, ethyl 3-(trimethylsilyl)propiolate, followed by its reduction. The propiolate can be prepared by reacting ethyl propiolate with a silylating agent like chlorotrimethylsilane (B32843) in the presence of a base such as triethylamine (B128534) and a suitable solvent like dry benzene (B151609). google.comfishersci.casigmaaldrich.com The subsequent step involves the reduction of the carbon-carbon triple bond of the propiolate to a single bond to yield this compound. This reduction can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). google.com

Another significant silicon-mediated functionalization is the hydrosilylation of ethyl acrylate (B77674). This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond of ethyl acrylate. The reaction is typically catalyzed by transition metal complexes, most notably platinum-based catalysts like Karstedt's catalyst or Speier's catalyst. researchgate.netmdpi.com This method provides a direct route to the target molecule from readily available starting materials.

Method Precursors Key Reagents/Catalysts Typical Conditions Reference
Reduction of PropiolateEthyl 3-(trimethylsilyl)propiolateH₂, Pd/CHydrogen atmosphere google.com
HydrosilylationEthyl acrylate, Trimethylsilane (B1584522)Platinum-based catalystsVaries with catalyst researchgate.netmdpi.com

One-Pot and Cascade Reaction Sequences

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A potential one-pot synthesis of this compound could involve the in-situ formation of ethyl 3-(trimethylsilyl)propiolate from ethyl propiolate and a silylating agent, followed by immediate reduction in the same pot. While specific literature for a one-pot synthesis of the title compound is not abundant, related one-pot preparations of similar silylated compounds suggest the feasibility of such an approach. richmond.edu For instance, one-pot reactions starting from ethyl propiolate have been developed to create complex molecules through a sequence of conjugate addition and subsequent transformations. richmond.edu

Development of Catalytic Systems for Efficient Synthesis

The efficiency and selectivity of the synthesis of this compound are greatly enhanced by the use of advanced catalytic systems.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis plays a crucial role in several synthetic routes to this compound. As mentioned, platinum complexes are highly effective for the hydrosilylation of ethyl acrylate. mdpi.com Other transition metals, such as rhodium and ruthenium, have also been investigated for hydrosilylation reactions, although platinum catalysts often exhibit superior activity and selectivity for this transformation.

Nickel-catalyzed reactions also present potential pathways. For example, nickel-catalyzed reductive coupling of relevant precursors could be envisioned as a method for the formation of the carbon-silicon bond in the target molecule. organic-chemistry.org

Catalyst Type Reaction Type Example Catalyst Key Features Reference
Platinum ComplexesHydrosilylationKarstedt's CatalystHigh activity and selectivity mdpi.com
Nickel ComplexesReductive CouplingNi(COD)₂ / LigandPotential for C-Si bond formation organic-chemistry.org

Organocatalytic and Biocatalytic Transformations

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For the synthesis of this compound, organocatalysts could be employed in the transesterification route. N-heterocyclic carbenes (NHCs) and various amine-based catalysts have been shown to effectively catalyze esterification and transesterification reactions under mild conditions. nih.gov

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a green and highly selective alternative. Lipases are particularly well-suited for ester synthesis due to their ability to function in organic solvents and their high chemo- and regioselectivity. The lipase-catalyzed esterification of 3-(trimethylsilyl)propionic acid with ethanol, or the transesterification of a corresponding methyl ester, could be achieved using immobilized lipases such as Candida antarctica lipase (B570770) B (Novozym 435). nih.govmdpi.com These enzymatic methods typically proceed under mild temperature and pH conditions, minimizing side reactions and simplifying product purification. nih.gov

Catalysis Type Reaction Catalyst Example Advantages Reference
OrganocatalysisTransesterificationN-Heterocyclic CarbenesMild conditions, metal-free nih.gov
BiocatalysisEsterification/TransesterificationCandida antarctica lipase BHigh selectivity, green nih.govmdpi.com

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Traditional syntheses of this compound often rely on organic solvents. However, recent research efforts have been directed towards minimizing or eliminating the use of these solvents.

One promising approach is the use of aqueous-phase methodologies. For instance, the Michael addition, a key reaction for the formation of the carbon-carbon bond in the propionate (B1217596) backbone, can be conducted in water. nih.gov The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. While specific examples for the direct aqueous synthesis of this compound are not extensively documented, the development of organocatalysts that function in water for Michael additions suggests a viable pathway. nih.gov For example, 3-decyl-β-proline has been shown to catalyze Michael reactions in water, with the hydrophobic decyl group promoting the reaction. nih.gov

Solvent-free reaction conditions represent another important green chemistry approach. These reactions, often facilitated by grinding or heating the neat reactants, can significantly reduce solvent waste. While specific solvent-free methods for the synthesis of this compound are not yet widely reported, the exploration of such conditions is an active area of research in synthetic chemistry.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. carlroth.com The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

In contrast, the hydrosilylation of ethyl acrylate with a trimethylsilane offers a more atom-economical route. In this addition reaction, all the atoms of the reactants are incorporated into the final product, leading to a theoretical atom economy of 100%. This approach aligns well with the principles of green chemistry by maximizing the efficiency of the reaction and minimizing waste generation.

The table below compares the theoretical atom economy of these two synthetic routes.

Synthetic Route Reactants Products Byproducts Theoretical Atom Economy
Propiolate Silylation Ethyl propiolate, Chlorotrimethylsilane, TriethylamineThis compoundTriethylammonium chloride< 100%
Hydrosilylation Ethyl acrylate, TrimethylsilaneThis compoundNone100%

Stereoselective Synthesis of Chiral Analogues and Derivatives

The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest for applications in medicinal chemistry and materials science. mdpi.com Chiral auxiliaries and catalysts can be employed to control the stereochemical outcome of the reaction.

While the direct stereoselective synthesis of this compound is not extensively described, related stereoselective transformations provide valuable insights. For instance, the use of chiral auxiliaries, such as (R)-pantolactone, has been successful in the diastereoselective synthesis of 2-aryloxycarboxylic acids. google.com Similarly, chiral enamines have been used for the enantioselective synthesis of α-SCF₃-substituted β-ketoesters. mdpi.com These strategies could potentially be adapted for the stereoselective synthesis of chiral derivatives of this compound.

Recent research has also focused on the synthesis of complex chiral molecules that incorporate a trimethylsilyl (B98337) group. For example, the synthesis of chiral hexynones as precursors for photosynthetic hydroporphyrins has been reported, demonstrating the ability to introduce and maintain stereocenters in silyl-containing molecules. rsc.org

Process Optimization and Scale-Up Investigations for Research Applications

The transition from a laboratory-scale synthesis to a larger-scale process for research applications requires careful optimization of reaction parameters to ensure efficiency, safety, and reproducibility.

Key parameters for optimization in the synthesis of this compound include reaction temperature, reaction time, and the choice of catalyst and solvent. For instance, in the synthesis of (3-trimethylsilyl) lower alkyl propiolate, maintaining the reaction temperature at approximately 60°C during the addition of triethylamine is crucial for achieving good yields. google.com

For scale-up, a thorough understanding of the reaction's thermal profile is essential to prevent runaway reactions. The use of detailed, step-by-step protocols, such as those described for the synthesis of (z)-2-methyl-3-trimethylsilyl-2-butenoic acid, which include precise temperature control and controlled addition of reagents, is critical for successful and safe scale-up. orgsyn.org

The table below outlines key considerations for the process optimization and scale-up of this compound synthesis.

Parameter Optimization Goal Example from Literature Reference
Temperature Control Maximize yield and minimize side reactions.Maintaining the reaction at 60°C during triethylamine addition. google.com
Reagent Addition Ensure controlled reaction rate and prevent exotherms.Dropwise addition of tert-butyllithium (B1211817) solution while keeping the internal temperature below -64°C. orgsyn.org
Work-up Procedure Efficiently isolate and purify the product.Quenching the reaction with aqueous NaOH and subsequent extraction and acidification. orgsyn.org
Solvent Selection Improve reaction efficiency and facilitate product isolation.Use of dry benzene in the silylation of methyl propiolate. google.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl 3 Trimethylsilyl Propionate

Role as a Nucleophilic Silyl (B83357) Anion Equivalent in C-C Bond Formation

While direct generation of a stable silyl anion from Ethyl 3-(trimethylsilyl)propionate is not a commonly reported pathway, its enolate can be considered a functional equivalent for certain carbon-carbon bond-forming reactions. The presence of the trimethylsilyl (B98337) group influences the reactivity of the corresponding enolate, which can be generated by treatment with a suitable base. This enolate can then participate in reactions as a nucleophile.

The synthetic utility of related silyl-substituted compounds in carbon-carbon bond formation is well-established. For instance, the Peterson olefination, which involves the reaction of an α-silyl carbanion with a ketone or aldehyde, is a powerful method for the stereoselective synthesis of alkenes. Although not a direct silyl anion, the α-silyl carbanion showcases the potential of silicon-containing reagents in C-C bond formation.

Electrophilic Activation and Reactivity Profiles

The reactivity of this compound can be significantly enhanced through electrophilic activation. The silicon atom can be attacked by electrophiles, leading to the formation of intermediates with increased reactivity. For instance, silyl esters can react with nucleophiles at either the carbonyl carbon or the silicon atom. core.ac.uk The steric and electronic properties of the substituents on the silicon atom play a crucial role in determining the reaction pathway. core.ac.uk

The activation of silyl ethers by silylium (B1239981) ions for addition reactions across carbon-carbon multiple bonds has been a subject of recent investigation. acs.org This suggests that similar activation of the silyl group in this compound could pave the way for novel reactivity profiles. The interaction with Lewis acids, for example, can activate the carbonyl group, making it more susceptible to nucleophilic attack.

Investigation of Specific Reaction Classes

The unique structural features of this compound and its derivatives, such as the corresponding silyl ketene (B1206846) acetal, allow them to participate in a variety of important organic reactions.

Conjugate Addition Reactions (e.g., Michael-type Additions)

The enolate derived from this compound can act as a nucleophile in Michael-type additions to α,β-unsaturated carbonyl compounds. This reaction leads to the formation of a new carbon-carbon bond at the β-position of the Michael acceptor. The general principle of Michael addition is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons. epdf.pub

Silyl enol ethers, which can be readily prepared from esters like this compound, are known to participate in Mukaiyama-Michael reactions. In this variant, a Lewis acid is used to activate the α,β-unsaturated compound, facilitating the conjugate addition of the silyl enol ether.

Condensation and Alkylation Reactions

The enolate of this compound can undergo condensation reactions with various electrophiles, including aldehydes and ketones, in what is known as an aldol-type reaction. This reaction results in the formation of β-hydroxy esters, which are valuable synthetic intermediates. The generation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). youtube.com

Furthermore, the enolate can be alkylated by reacting it with alkyl halides. This reaction provides a direct method for introducing alkyl substituents at the α-position of the ester. The choice of base and reaction conditions can influence the efficiency and selectivity of the alkylation process.

Reaction TypeElectrophileProduct Type
Aldol CondensationAldehydes, Ketonesβ-Hydroxy Esters
AlkylationAlkyl Halidesα-Alkyl Propionates

Olefin Metathesis and Alkyne Functionalization with Derived Species

Derivatives of this compound, particularly those containing olefinic or acetylenic functionalities, can be employed in powerful carbon-carbon bond-forming reactions like olefin metathesis and alkyne functionalization.

Olefin metathesis, a Nobel Prize-winning reaction, allows for the redistribution of carbon-carbon double bonds. libretexts.org While this compound itself is not directly used in metathesis, its derivatives containing a terminal alkene can participate in cross-metathesis reactions with other olefins. researchgate.net The presence of the silyl group can influence the reactivity and selectivity of the metathesis reaction. researchgate.net For instance, silicon-tethered ring-closing metathesis has been developed as a strategy for the diastereoselective synthesis of trisubstituted olefins. researchgate.net

Alkynylsilanes, which can be conceptually derived from silyl propionates, are versatile building blocks in organic synthesis. nih.gov They undergo a variety of transformations, including cross-coupling reactions, cyclizations, and additions to the triple bond. gelest.comgelest.com The silyl group in these compounds can act as a removable protecting group or as a directing group to control the regioselectivity of reactions. chemistryviews.org

Mechanistic Investigations through Kinetic and Thermodynamic Studies

Detailed mechanistic investigations, including kinetic and thermodynamic studies, are crucial for a comprehensive understanding of the reactivity of this compound. Such studies can provide insights into reaction pathways, transition state structures, and the factors governing selectivity.

For related silyl ether formation reactions, kinetic data has suggested that the reaction can be second order in the nucleophilic alcohol, supporting a hexavalent intermediate in the mechanism. libretexts.org While specific kinetic and thermodynamic data for many reactions involving this compound are not extensively documented in readily accessible literature, the principles of physical organic chemistry can be applied to rationalize its observed reactivity. For instance, the stability of intermediates, such as enolates and carbocations, and the bond strengths of the forming and breaking bonds will significantly influence the thermodynamics and kinetics of the reactions. The use of deuterated analogs, such as this compound-2,2,3,3-d4, can be instrumental in elucidating reaction mechanisms through the study of kinetic isotope effects. sigmaaldrich.comsigmaaldrich.com

Further computational and experimental studies are needed to fully map the kinetic and thermodynamic landscape of the reactions involving this versatile silyl ester.

Computational Chemistry Approaches to Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound can be significantly enhanced through the use of computational chemistry. These theoretical methods provide valuable insights into the energetics and geometries of reactants, transition states, and products, which are often difficult to determine experimentally.

Quantum Mechanical Studies (e.g., DFT Calculations)

While specific quantum mechanical studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of such analyses can be applied based on studies of analogous organosilicon compounds. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure and reactivity of molecules.

A DFT study on a related system, such as the Au-catalyzed cycloisomerization of β-silyl substituted ketones, demonstrates how this approach can be utilized. nih.gov In such a study, calculations would typically be performed to optimize the geometries of all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results. colostate.edu

For this compound, DFT calculations could be employed to investigate various reactions, such as its behavior under acidic or basic conditions, or its participation in carbon-carbon bond-forming reactions. Key parameters that can be calculated include:

Optimized Geometries: Determining the bond lengths, bond angles, and dihedral angles of the molecule in its ground state and in various transition states.

Vibrational Frequencies: Calculation of vibrational frequencies serves two purposes: to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency), and to compute zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Relative Energies: By comparing the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined, providing a quantitative measure of reaction feasibility and kinetics.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's nucleophilic and electrophilic character, respectively, and predict sites of reactivity.

Natural Bond Orbital (NBO) Analysis: This analysis can provide information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, helping to rationalize its reactivity.

The following table provides a hypothetical example of data that could be generated from a DFT study on a reaction involving this compound.

SpeciesElectronic Energy (Hartree)Zero-Point Energy (Hartree)Relative Energy (kcal/mol)
Reactants-XXX.XXXXXX-YYY.YYYYYY0.0
Transition State 1-XXX.XXXXXX-YYY.YYYYYY+25.3
Intermediate-XXX.XXXXXX-YYY.YYYYYY-5.2
Transition State 2-XXX.XXXXXX-YYY.YYYYYY+15.8
Products-XXX.XXXXXX-YYY.YYYYYY-12.7

This table is illustrative and does not represent actual experimental or calculated data.

Transition State Analysis and Reaction Pathway Mapping

A crucial aspect of computational studies is the identification and characterization of transition states, which are the energy maxima along a reaction coordinate. Locating a transition state allows for the determination of the activation energy of a reaction step. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed to confirm that the transition state connects the desired reactants and products, thus mapping the reaction pathway.

For instance, in a potential intramolecular reaction of this compound, computational methods could map out the entire energy profile of the reaction, from the starting material, through any intermediates and transition states, to the final product. This mapping provides a detailed, step-by-step understanding of the reaction mechanism.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with a silicon group at the β-position relative to the carbonyl group, allows for the possibility of various intramolecular cyclization and rearrangement reactions. While specific studies on this exact molecule are scarce, the reactivity of analogous β-silyl esters and other organosilicon compounds provides a basis for predicting potential transformations.

One possible intramolecular process is a silyl-assisted cyclization . For example, under appropriate conditions, the enolate of the ester could potentially undergo an intramolecular reaction. However, the formation of a four-membered ring in such a process would be energetically unfavorable.

More plausible are rearrangements involving the silyl group . Organosilicon compounds are known to undergo a variety of rearrangements, often involving the migration of the silyl group. acs.org For example, a soci.orgrsc.org-Brook rearrangement, involving the migration of the silyl group from carbon to an oxygen atom, could be envisioned under certain conditions, although this is more common for α-silyl carbonyl compounds.

A relevant example from the literature is the intramolecular radical cyclization of acylsilanes. ntu.edu.tw Although this involves a radical mechanism and an acylsilane rather than an ester, it demonstrates the propensity of silyl-substituted carbonyl compounds to undergo cyclization reactions to form cyclic silyl ethers. The study found that 5-exo cyclizations of primary and secondary radicals with acylsilanes were successful in forming cyclopentyl silyl ethers. ntu.edu.tw

Another pertinent area of research is the study of rearrangements in Au-catalyzed cycloisomerizations. A computational and experimental study on the cycloisomerization of homopropargylic ketones revealed a regiodivergent pathway involving either 1,2-silyl or 1,2-hydrogen migrations in a common Au-carbene intermediate. nih.gov This highlights the mobility of the silyl group and its ability to participate in complex rearrangement cascades.

The following table outlines potential intramolecular reactions and the key factors influencing them, based on analogous systems.

Reaction TypeProposed Intermediate/Transition StateKey Influencing Factors
Intramolecular Silyl MigrationPentacoordinate silicon intermediateNature of the catalyst (Lewis acid/base), solvent polarity, temperature
Radical-induced CyclizationCarbon-centered radical intermediateRadical initiator, concentration, nature of the silyl group
Transition Metal-catalyzed RearrangementOrganometallic intermediate (e.g., with Au, Pd)Choice of metal catalyst and ligands, reaction conditions

This table is illustrative and based on reactivity principles of related organosilicon compounds.

Due to the lack of specific experimental data on the intramolecular reactions of this compound, these proposed pathways remain theoretical. Further experimental and computational investigation is required to fully elucidate the chemical reactivity of this compound in intramolecular processes.

Strategic Applications of Ethyl 3 Trimethylsilyl Propionate in Complex Organic Synthesis

Building Block in the Total Synthesis of Natural Products

The application of Ethyl 3-(trimethylsilyl)propionate as a direct building block in the total synthesis of complex natural products is not extensively documented in mainstream chemical literature. However, the principles of organosilicon chemistry suggest its potential utility, and related compounds are frequently employed in these contexts.

Construction of Carbon Skeletons in Polyketides and Terpenoids

While direct incorporation of this compound into polyketide or terpenoid skeletons is not a commonly cited strategy, its functional groups are analogous to those used in classical synthetic methodologies. Polyketides, for instance, are biosynthesized from acyl-CoA precursors. nih.govmdpi.com Synthetic approaches often rely on building blocks that can undergo iterative condensation reactions.

The trimethylsilyl (B98337) group in this compound can act as a latent carbanion or be involved in reactions like the Peterson olefination to form carbon-carbon double bonds, a common feature in many natural product backbones. Furthermore, related silyl (B83357) enol ethers are well-established as powerful synthons for stereoselective carbon-carbon bond formation, a key process in the assembly of complex natural products. acs.org

Application in Macrocyclic Lactone and Cyclic Ether Synthesis

The synthesis of macrocyclic lactones, a class of compounds with applications ranging from fragrances to pharmaceuticals, often involves intramolecular cyclization reactions. nih.govresearchgate.net While specific examples using this compound are scarce, the closely related (trimethylsilyl)ethyl (TMSE) esters have been successfully employed as protected enolates in palladium-catalyzed asymmetric allylic alkylation to generate α-quaternary ketones and lactams, which are precursors to cyclic systems. nih.govorganic-chemistry.org This strategy leverages the fluoride-labile nature of the TMSE group to unmask the nucleophilic enolate under mild conditions, triggering cyclization. nih.gov This approach demonstrates the potential of β-silyl esters to serve as effective precursors in the construction of complex cyclic architectures.

Precursor for Biologically Active Molecules and Pharmaceutical Intermediates

The role of this compound extends to the synthesis of molecules with significant biological and pharmaceutical relevance, primarily by serving as a precursor to specialized reagents and intermediates.

Scaffold for Drug Discovery and Development

In modern drug discovery, a "scaffold" refers to a core molecular framework upon which various functional groups are appended to create a library of potential drug candidates. whiterose.ac.uk While this compound itself is not typically described as a scaffold, its hydrolyzed derivative, 3-(trimethylsilyl)propionic acid, and its salts are pivotal in the pharmaceutical research process. Specifically, the deuterated sodium salt, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), is widely used as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy in aqueous solutions. sigmaaldrich.comfishersci.com Its sharp singlet from the nine equivalent trimethylsilyl protons provides a clear reference signal for the precise concentration measurement of biologically active molecules and metabolites in complex mixtures like biological fluids. acs.org

Synthetic Pathways to Active Pharmaceutical Ingredients (APIs)

The direct use of this compound in the synthetic pathways of commercial APIs is not prominently reported. However, it serves as a key intermediate in the synthesis of analytical standards required for pharmaceutical development. A notable example is its role as a precursor to sodium 3-trimethylsilyltetradeuteriopropionate. google.com The synthesis involves the reduction of an alkyne precursor, Ethyl 3-(trimethylsilyl)propiolate, to yield this compound, which is subsequently saponified to produce the final NMR standard. google.com This standard is crucial for quality control and metabolic studies in the pharmaceutical industry.

Contributions to Polymer Chemistry and Advanced Materials Science

The unique properties of the silyl ester linkage are exploited in the field of materials science, particularly in the development of functional polymers. The hydrolysis of this compound yields 3-(trimethylsilyl)propionic acid, a compound that has found application as an emulsifying agent for polysiloxane oils. google.com

Furthermore, the general class of silyl esters can undergo polymerization. Poly(silyl ester)s are a class of polymers known for their hydrolytic degradability, a property that can be tuned by altering the steric bulk of the substituents on the silicon atom. acs.org Research has shown that polymers containing trialkyl-substituted silyl ester linkages can be synthesized through transsilylation ester exchange reactions. acs.org The resulting materials have potential applications as degradable polymers. Although not a direct monomer in these specific studies, this compound represents the fundamental silyl ester structure that enables this polymer chemistry.

Monomer in the Synthesis of Specialty Polymers and Copolymers

The incorporation of silicon-containing monomers into polymers can impart desirable properties such as thermal stability, gas permeability, and controlled hydrophobicity. While monomers like silyl (meth)acrylates are widely used in the synthesis of specialty polymers, particularly for applications like self-polishing marine coatings, the use of this compound as a direct monomer is not prominently featured in the literature. mdpi.comhempel.comgoogle.com

The structure of this compound, lacking a readily polymerizable vinyl group, makes it unsuitable for standard free-radical polymerization. However, the ethyl propionate (B1217596) moiety suggests that it could potentially undergo polymerization under specific conditions, such as base-activated anionic polymerization. patsnap.com In such a scenario, a strong base would deprotonate the α-carbon to the carbonyl group, creating an enolate anion that could initiate chain growth. patsnap.com

If successfully polymerized or copolymerized, the bulky and non-polar trimethylsilyl groups would be expected to significantly influence the physical properties of the resulting polymer. These properties could include increased free volume, lower glass transition temperature, and modified surface energy.

Table 1: Comparison of Silyl-Containing Monomers in Polymer Synthesis

Monomer TypePolymerization MechanismKey Polymer PropertiesCommon Applications
Silyl (Meth)acrylates Free-Radical PolymerizationHydrolyzable backbone/side-chain, controlled polishingAntifouling marine coatings mdpi.comgoogle.com
Vinylsilanes Various (Radical, Anionic, Coordination)Thermal stability, gas permeabilityMembranes, elastomers
This compound (Hypothetical) Anionic PolymerizationIncreased free volume, hydrophobicityPotentially in specialty elastomers or coatings

Precursor for Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, which combine the properties of both organic polymers and inorganic glasses, are often synthesized via the sol-gel process. nih.gov The most common precursors for silica-based hybrid materials are organotrialkoxysilanes (e.g., R-Si(OR')₃). scispace.commdpi.com In the sol-gel process, the alkoxysilane groups undergo hydrolysis and condensation reactions to form a rigid silica (B1680970) (Si-O-Si) network, while the organic 'R' group provides specific functionality. unisil.plgarzantispecialties.com

This compound is not a conventional precursor for this type of material because it lacks the necessary hydrolyzable alkoxide groups on the silicon atom. The trimethylsilyl group (Si-C bonds) is generally stable to the hydrolysis conditions used in sol-gel chemistry.

However, it is conceivable that this compound could be incorporated into hybrid materials through alternative, multi-step strategies. For instance, the ester functionality could be used to graft the molecule onto a pre-formed polymer backbone, which is then blended with inorganic precursors. Alternatively, the propionate could be chemically modified to introduce reactive groups capable of participating in the sol-gel process, though this would represent a more complex synthetic route. The primary role of the incorporated trimethylsilyl groups would be to impart hydrophobicity and modify the mechanical properties of the final hybrid material.

Methodologies for Stereochemical Control and Asymmetric Induction

The control of stereochemistry is a cornerstone of modern organic synthesis. In organosilicon chemistry, stereocontrol is often achieved through the "β-silicon effect," where a silyl group positioned beta to a developing positive charge exerts a powerful stabilizing and directing influence. qub.ac.ukresearchgate.net This effect is prominently used in reactions of allylsilanes and vinylsilanes to control the stereochemical outcome of electrophilic substitutions and cycloadditions. iupac.org

This compound, being a saturated alkylsilane, cannot directly leverage the β-silicon effect in the same manner as unsaturated silanes. The trimethylsilyl group is in a gamma position relative to the carbonyl group, and there are no adjacent double bonds where its stereodirecting influence would be classically applied.

However, the principles of asymmetric synthesis could be applied to the propionate backbone of the molecule. For example, asymmetric alkylation or amination at the α-carbon (the carbon adjacent to the carbonyl group) could be envisioned. A copper-catalyzed asymmetric silylamination of α,β-unsaturated esters has been developed to produce β-silyl-α-amino acid derivatives, demonstrating that stereocenters can be installed adjacent to a silyl group. acs.org While this specific reaction does not use this compound as a substrate, it illustrates a relevant strategy. A chiral auxiliary or a chiral catalyst could potentially be used to control the formation of a stereocenter at the C2 position of the propionate chain, leading to optically active silyl-containing building blocks. nih.gov The development of such methodologies would rely on established principles of asymmetric synthesis rather than unique reactivity imparted by the silyl group itself. nih.govacs.orgnih.gov

Development of Novel Synthetic Strategies Leveraging Silyl Functionality

The trimethylsilyl group is a versatile functional group in organic synthesis, often employed as a robust protecting group, a bulky steric directing group, or a chemical handle for specific transformations. While novel strategies specifically employing this compound are not widely reported, its structure suggests several hypothetical applications.

One potential strategy involves using the trimethylsilyl group as a stable, bulky, and non-polar substituent to influence the conformational preferences or packing of molecules in supramolecular chemistry or materials science. Its inertness compared to more reactive silyl ethers or alkoxysilanes makes it suitable for applications where the silyl group must remain intact throughout a multi-step synthesis or in the final product.

The silyl group in β-keto esters derived from 2-(trimethylsilyl)ethanol (B50070) has been used as a unique protecting group that can be cleaved under specific fluoride-mediated conditions. researchgate.netresearchgate.netmdpi.com Although this compound is not a β-keto ester, this principle highlights how silyl groups can be designed for selective removal. Future research could explore whether the this compound moiety could be used as a cleavable tag or a latent reactive site, perhaps through oxidation or rearrangement under specific conditions not yet explored.

Table 2: Potential Synthetic Strategies Leveraging the TMS Group of this compound

StrategyDescriptionPotential OutcomeStatus
Steric Control The bulky TMS group directs the approach of reagents in intermolecular or intramolecular reactions.Control over regioselectivity or stereoselectivity in complex molecule synthesis.Hypothetical
Protecting Group The entire molecule is used as a bulky, non-polar protecting group for a reactive functional group elsewhere.Masking reactivity during a synthetic sequence.Hypothetical
Physical Property Modifier Incorporation into larger structures (e.g., polymers, dendrimers) to modify properties like solubility, thermal stability, or surface tension.Materials with tailored physical characteristics.Plausible by analogy
Latent Functionality Development of new reactions to transform the C-Si bond or the propionate moiety in a controlled manner.Novel synthetic disconnections and access to new molecular architectures.Exploratory

Applications in Isotopic Labeling and Mechanistic Tracing Studies

Synthesis and Utility of Deuterated and Other Isotopically Labeled Analogues of Ethyl 3-(trimethylsilyl)propionate (e.g., this compound-[2,2,3,3-d4])

The synthesis of isotopically labeled versions of this compound, such as this compound-[2,2,3,3-d4], is a key step in their application. A common synthetic route involves the silylation of a propionic acid derivative, followed by esterification. vulcanchem.com

The primary utility of these deuterated analogues lies in their application in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In NMR, deuterium (B1214612) substitution is advantageous as it minimizes vibrational coupling and suppresses proton signals from the labeled positions. vulcanchem.com This leads to simplified spectra with better resolution and sensitivity, which is particularly beneficial in the structural analysis of complex molecules. saudijournals.com

Below is a data table summarizing the key properties of this compound-[2,2,3,3-d4].

PropertyValue
CAS Registry Number302911-89-3 vulcanchem.com
Molecular FormulaC8H14D4O2Si
IUPAC NameEthyl 2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate vulcanchem.com
Molecular Weight178.34 g/mol

Employment as a Tracer in Biological and Chemical Systems

Isotopically labeled compounds are invaluable as tracers, allowing scientists to follow the path of a molecule through intricate biological and chemical systems without altering its chemical properties.

In biochemical research, deuterated compounds like this compound-[2,2,3,3-d4] can be introduced into a biological system to trace metabolic pathways. researchgate.netnih.gov Silylation is a frequently used derivatization technique in metabolomics for the analysis of a wide range of metabolites by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov By using a deuterated silylating agent or a deuterated standard, the metabolic fate of specific compounds can be monitored. nih.gov For instance, a deuterated substrate can be administered, and its metabolic products, which will also be deuterated, can be identified and quantified using mass spectrometry. This provides direct evidence for specific metabolic conversions and helps in the construction of metabolic maps.

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of drugs, greatly benefits from the use of stable isotope-labeled compounds. researchgate.net The introduction of silicon-containing moieties into drug molecules is a strategy that has been explored to modulate their pharmacokinetic properties. nih.govkoreascience.kr Furthermore, using a deuterated version of a compound allows for its distinction from the endogenous, non-labeled counterpart, enabling precise measurement of its concentration in various tissues and fluids over time. This is crucial for determining key pharmacokinetic parameters such as bioavailability, half-life, and clearance rate.

Investigation of Reaction Mechanisms via Isotope Effects

The substitution of an atom with a heavier isotope can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. princeton.edu

For example, if a carbon-hydrogen bond is broken in the rate-determining step, replacing the hydrogen with deuterium will significantly slow down the reaction, resulting in a primary KIE. Conversely, if the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step, a smaller secondary KIE may be observed. wikipedia.org In the context of this compound-[2,2,3,3-d4], the deuterium atoms are located on the carbon backbone. Studying the reaction rates of this deuterated compound compared to its non-deuterated analogue in, for example, elimination or substitution reactions, can help to elucidate the reaction mechanism. Mechanistic studies of hydrosilylation reactions have utilized kinetic isotope effect experiments to determine the rate-limiting step. researchgate.net

Enhancements in Quantitative Analysis through Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of compounds. rsc.org This method involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the non-labeled analyte to the labeled internal standard is then measured by mass spectrometry.

This compound-[2,2,3,3-d4] is an ideal internal standard for the quantification of this compound in complex matrices. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. isolife.nl This co-elution and similar behavior correct for any sample loss or variations in instrument response, leading to highly reliable and reproducible quantitative results. The use of deuterated internal standards has been shown to significantly improve the precision of quantitative analysis in GC-MS-based metabolomics. nih.govresearchgate.net

The following table illustrates the typical improvement in analytical precision when using a matching stable isotope-labeled internal standard versus a non-matching one in mass spectrometry-based analysis.

Internal Standard TypeTypical Between-Run Precision (CV %)
Matching Stable Isotope-Labeled Internal Standard2.7 - 5.9%
Non-Matching Internal StandardHigher by 2.9 - 10.7 percentage points

Future Perspectives and Emerging Research Avenues for Ethyl 3 Trimethylsilyl Propionate

Exploration of Unprecedented Reactivity and Transformations

The foundational reactivity of ethyl 3-(trimethylsilyl)propionate is centered around the chemistry of β-silyl esters, most notably in variations of the Peterson olefination. organic-chemistry.orgwikipedia.orgnrochemistry.comyoutube.comchemistnotes.comnumberanalytics.comtcichemicals.com This reaction, which involves the reaction of an α-silyl carbanion with a carbonyl compound, offers a powerful method for the synthesis of alkenes. chemistnotes.com A key advantage is the ability to control the stereochemical outcome of the resulting alkene; treatment of the intermediate β-hydroxysilane with acid leads to anti-elimination, while basic conditions promote a syn-elimination. nrochemistry.comchemistnotes.com

Future research is anticipated to expand beyond these established pathways, delving into unprecedented transformations. One promising area is the exploration of novel aza-Peterson olefinations using carbanions derived from this compound. organic-chemistry.orgqub.ac.uk The reaction with imines, particularly N-substituted imines, could provide stereoselective routes to valuable nitrogen-containing alkenes. acs.org For instance, the use of N-sulfinyl imines has been shown to yield Z-alkenes with high selectivity, a stereochemical outcome that can be inverted to E-alkenes by using N-aryl imines under identical conditions. acs.org Applying this to the this compound system could unlock new pathways to functionalized enamines and related structures.

Furthermore, the development of catalytic Peterson-type reactions that avoid the use of stoichiometric strong bases represents a significant future challenge. The use of low loadings of Brønsted acids like HNTf₂, for example, has been shown to catalyze Peterson olefinations under mild conditions. acs.org Adapting such catalytic systems for reactions involving the enolate of this compound could dramatically increase the reaction's efficiency and functional group tolerance.

Integration into Flow Chemistry and Microreactor Systems for Continuous Synthesis

The translation of powerful synthetic methods to continuous flow processes is a major trend in modern chemistry, offering enhanced safety, scalability, and process control. The integration of this compound into flow chemistry and microreactor systems is a nascent but highly promising field. A key example that foreshadows this potential is the successful implementation of a Peterson olefination in a continuous flow setup for the synthesis of primary vinylarenes. surrey.ac.uk In this system, the required (trimethylsilyl)methyl Grignard reagent was generated in-flow, demonstrating the feasibility of handling reactive organosilicon intermediates in a continuous manner.

Future research will likely focus on developing integrated, multi-step flow syntheses that utilize this compound as a key reagent. This could involve the in-line generation of its enolate followed by reaction with various electrophiles in a subsequent reactor coil. The precise control over reaction time and temperature afforded by microreactors could be leveraged to manage the stability of the reactive intermediates and improve the selectivity of reactions. Challenges such as precipitation of byproducts, like oxymagnesium salts in Grignard-mediated Peterson olefinations, can be mitigated in flow systems through careful reactor design and the potential use of alternative reagents. surrey.ac.uk The development of robust, clog-free flow systems for reactions involving this compound will be crucial for its adoption in industrial-scale synthesis.

Development of Sustainable and Biologically Inspired Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategy, and the development of sustainable routes to and from this compound is a key area for future research. A significant focus will be on the use of biocatalysis to perform transformations on organosilicon compounds under mild, environmentally benign conditions.

Enzymes have demonstrated the ability to catalyze reactions at silicon centers, including the hydrolysis and condensation of Si-O bonds. nih.gov Research into enzymes like silicatein-α, which can catalyze the condensation of silanols with alcohols, opens the door to the biocatalytic synthesis of silyl (B83357) ethers. nih.gov Future work could explore the directed evolution of such enzymes to accept this compound or its hydrolyzed silanol (B1196071) precursor as a substrate, enabling enzymatic silylation or desilylation under aqueous conditions. There is also precedent for enzyme-catalyzed transetherification of alkoxysilanes, a reaction that could potentially be adapted for modifying the ester group of this compound or for creating novel silyl ether derivatives. mdpi.comresearchgate.netkcl.ac.uk The selective synthesis of organosilicon esters has also been shown to be achievable under mild, enzyme-catalyzed conditions. mdpi.com

Beyond biocatalysis, the development of synthetic routes that minimize waste and avoid harsh reagents is paramount. This includes exploring catalytic methods that replace stoichiometric reagents, as mentioned in the context of the Peterson olefination. The use of organosilanes as environmentally superior alternatives to other organometallic reagents is a driving force in this area. msu.edu

Application in Photo- and Electrocatalytic Reactions

Photo- and electrocatalysis offer powerful, sustainable methods for generating reactive intermediates under mild conditions. The future application of this compound in this domain is likely to be centered on the reactivity of its corresponding silyl enol ether. Silyl enol ethers are known to be excellent substrates in photoredox-catalyzed reactions. For instance, the photoredox-catalyzed decarboxylative alkylation of silyl enol ethers provides a route to functionalized ketones. organic-chemistry.org This suggests a potential pathway where the silyl enol ether derived from this compound could be coupled with alkyl radicals generated from readily available carboxylic acid derivatives.

Similarly, photoredox-catalyzed silyldifluoromethylation of silyl enol ethers has been demonstrated, offering a method for the introduction of fluorinated motifs. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net The application of such a reaction to the silyl enol ether of this compound could yield valuable difluoromethylated carbonyl compounds. The proposed mechanism for these reactions often involves the single-electron oxidation of the silyl enol ether to a radical cation, which is then trapped by a radical species. beilstein-journals.orgnih.gov

In the realm of electrochemistry, the anodic oxidation of silyl enol ethers has been employed for the α-arylation of ketones. chemrxiv.org This electrochemical approach can avoid the use of external supporting electrolytes and allows for intermolecular arylations. A future research direction would be to explore the one-pot generation of the silyl enol ether from this compound followed by its in-situ electrochemical oxidation and coupling with arenes. The cooperative use of nickel and photoredox catalysis has also enabled the formal β-C-H arylation of aldehydes and ketones via their silyl enol ethers, a strategy that could be extended to derivatives of this compound. nih.gov

Computational Design of Novel Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding reaction mechanisms and for the rational design of new molecules with tailored properties. For this compound, computational studies are expected to play a crucial role in designing novel derivatives with enhanced reactivity or selectivity.

Future research will likely involve DFT calculations to elucidate the transition states of key reactions, such as the Peterson olefination. researchgate.net By modeling the reaction of different carbanions derived from this compound derivatives with various carbonyl compounds, researchers can predict stereochemical outcomes and identify substituents on the silicon atom or the ester that could enhance selectivity. For example, computational studies can rationalize the origin of stereoselectivity in aza-Peterson olefinations, guiding the design of new chiral auxiliaries or catalysts. acs.org

Furthermore, computational screening can be employed to design novel derivatives of this compound with specific electronic or steric properties. This could lead to the development of new reagents for applications in materials science or as precursors for advanced polymers. Theoretical investigations into phenomena such as silyl group migration could also uncover new reactive pathways and inform the design of derivatives that either promote or suppress such migrations to achieve a desired synthetic outcome. acs.org

Potential in Supramolecular Chemistry and Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the foundation of supramolecular chemistry. Organosilanes, with their unique bonding and structural features, are promising building blocks for the construction of novel supramolecular assemblies. The future potential of this compound in this field lies in its functionalization to create amphiphilic molecules capable of self-assembly.

By modifying the ethyl ester group with hydrophilic or hydrophobic moieties, or by incorporating recognition motifs, derivatives of this compound could be designed to self-assemble into micelles, vesicles, or other nanostructures in solution. For instance, the hydrolysis of the ester to a carboxylic acid would yield an amphiphilic organosilane that could form self-assembled monolayers on suitable substrates. nih.gov The trimethylsilyl (B98337) group itself can influence the packing and properties of these assemblies.

Research into the self-assembly of organo-silane functionalized nanocrystals provides a blueprint for how this compound derivatives could be used to create hybrid nanomaterials. nih.gov The silane (B1218182) functionality can act as a headgroup for the formation of micelles that encapsulate other materials. nih.gov Furthermore, the hydrolysis and condensation of the silyl group can lead to the formation of cross-linked, ordered arrays with mesoporous structures. nih.gov The exploration of these self-assembly processes could lead to new applications in areas such as drug delivery, catalysis, and sensor technology.

Q & A

Q. What analytical methods are suitable for characterizing Ethyl 3-(trimethylsilyl)propionate in research settings?

Reverse-phase HPLC is a robust method for analysis. A validated protocol involves a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatibility, replace phosphoric acid with formic acid. This setup ensures efficient separation and detection, particularly for silylated derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Store in sealed containers under inert conditions, away from moisture, oxidizers, and high temperatures. The compound is classified as a flammable liquid (CAS 17728-88-0) and degrades over time, potentially increasing hazards. Monitor purity regularly and avoid long-term storage without periodic reanalysis .

Q. What safety precautions are critical when working with this compound?

Use local exhaust ventilation, wear appropriate PPE (gloves, goggles, lab coat), and ensure access to emergency eyewash stations and showers. Avoid skin/eye contact and inhalation. Dispose of waste via certified hazardous waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized to minimize byproducts?

Focus on controlling reaction conditions (e.g., temperature, stoichiometry of trimethylsilyl reagents). Silane derivatives often require anhydrous environments and catalysts like triethylamine. Monitor reaction progress via TLC or GC-MS to identify intermediates and optimize yield .

Q. What mechanistic insights explain the reactivity of this compound in organometallic reactions?

The trimethylsilyl group acts as a protective moiety, stabilizing intermediates via steric and electronic effects. Its electron-donating properties enhance nucleophilicity in cross-coupling reactions. Studies on analogous silyl esters suggest that β-silyl stabilization influences reaction pathways .

Q. How does the presence of the trimethylsilyl group affect the compound’s spectroscopic properties?

In NMR, the trimethylsilyl group produces distinct 1^1H signals at ~0.1–0.3 ppm and 29^{29}Si signals near 10–20 ppm. IR spectroscopy shows Si-C stretching vibrations at ~700–800 cm1^{-1}. These features aid in structural confirmation and purity assessment .

Q. What degradation pathways are observed for this compound under hydrolytic conditions?

Hydrolysis cleaves the ester bond, yielding 3-(trimethylsilyl)propionic acid and ethanol. Acidic or basic conditions accelerate degradation. Kinetic studies using HPLC or LC-MS can quantify degradation products and model shelf-life under varying pH/temperature .

Methodological Considerations

Q. What chromatographic techniques are recommended for separating this compound from complex mixtures?

Use reverse-phase HPLC with C18 columns. Gradient elution (e.g., 60–90% MeCN in water) improves resolution. For volatile derivatives, GC-MS with non-polar columns (e.g., DB-5) and electron ionization provides high sensitivity .

Q. How can researchers validate the purity of this compound batches?

Combine multiple techniques:

  • HPLC/GC : Assess chromatographic purity (>95% by area normalization).
  • Elemental Analysis : Verify C, H, Si content against theoretical values.
  • Spectroscopy : Confirm absence of impurities via 1^1H/13^{13}C NMR and FTIR .

Data Contradictions and Resolution

Q. Discrepancies in reported stability How to reconcile conflicting findings?

Variations may arise from differences in storage conditions (e.g., humidity, light exposure). Conduct accelerated stability studies (40°C/75% RH) and compare degradation kinetics. Use standardized protocols (ICH guidelines) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.